3-(1,2,4-Oxadiazol-3-yl)morpholine
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Overview
Description
3-(1,2,4-Oxadiazol-3-yl)morpholine is a heterocyclic compound that features both a morpholine ring and an oxadiazole ring. The presence of these two rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Oxadiazol-3-yl)morpholine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This is followed by cyclocondensation in the presence of a suitable base such as TBAF/THF at room temperature . Another method involves the reaction of substituted phenols with substituted benzoyl chlorides in a sodium hydroxide solution, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Oxadiazol-3-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and morpholines, which can have different biological activities and properties .
Scientific Research Applications
3-(1,2,4-Oxadiazol-3-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, showing activity against bacteria, viruses, and other pathogens.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(1,2,4-Oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like thymidylate synthase and histone deacetylase, which are crucial for DNA replication and gene expression . The compound can also interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A heterocyclic compound with similar structural features but without the morpholine ring.
1,3,4-Oxadiazole: Another oxadiazole isomer with different biological activities.
Morpholine: A simple heterocyclic amine without the oxadiazole ring.
Uniqueness
3-(1,2,4-Oxadiazol-3-yl)morpholine is unique due to the combination of the oxadiazole and morpholine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C6H9N3O2/c1-2-10-3-5(7-1)6-8-4-11-9-6/h4-5,7H,1-3H2 |
InChI Key |
UPVZMHVVZBKTBX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NOC=N2 |
Origin of Product |
United States |
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